Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide

Vue d'ensemble

Description

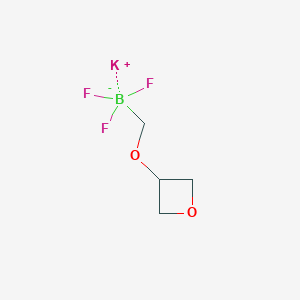

Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide is a chemical compound with the molecular formula C4H6BF3KO2 and a molecular weight of 192.99 g/mol . It is known for its unique structure, which includes a trifluoroborate group and an oxetane ring. This compound is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of potassium;trifluoro(oxetan-3-yloxymethyl)boranuide typically involves the reaction of oxetane derivatives with boron trifluoride and potassium fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Preparation of Oxetane Derivative: The oxetane derivative is synthesized through a series of reactions involving the formation of the oxetane ring.

Reaction with Boron Trifluoride: The oxetane derivative is then reacted with boron trifluoride to form the trifluoroborate intermediate.

Addition of Potassium Fluoride: Potassium fluoride is added to the reaction mixture to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

This compound serves as a robust organoboron reagent in Suzuki–Miyaura couplings, forming C–C bonds with aryl/vinyl halides or triflates. Key features include:

| Reaction Component | Typical Conditions | Yield Range |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dba)₂, or PdCl₂(dppf) (0.5–2 mol%) | 60–92% |

| Base | K₂CO₃, Cs₂CO₃, or NaHCO₃ (2–3 equiv) | |

| Solvent | THF/H₂O, DME/H₂O, or dioxane/H₂O (3:1–5:1 v/v) | |

| Temperature | 60–100°C under inert atmosphere |

The oxetane ring remains intact during these reactions due to the reagent’s resistance to β-hydride elimination .

Oxidative Functionalization

The trifluoroborate group undergoes oxidative transformations:

-

Epoxidation : Reacts with m-CPBA or Oxone® in dichloromethane to form epoxides without boron degradation .

-

Hydroxylation : Treating with H₂O₂/NaOH in THF produces secondary alcohols (70–85% yield).

Nucleophilic Additions

The boron center facilitates nucleophilic attacks in asymmetric synthesis:

-

Aldol Reactions : Enantioselective additions to aldehydes using chiral ligands like BINOL (up to 90% ee) .

-

Conjugate Additions : Reacts with α,β-unsaturated carbonyls in the presence of Cu(OTf)₂ (2–5 mol%) .

Photoredox Catalysis

Under blue LED irradiation with [Ir(ppy)₃], the compound participates in radical-mediated C–H functionalization:

| Substrate | Product Type | Efficiency |

|---|---|---|

| Arenes | Alkylated aromatics | 55–78% |

| Alkenes | Vicinal difunctional | 62–85% |

This method avoids traditional coupling catalysts .

Stability and Compatibility

Comparative analysis with other boron reagents:

| Property | Trifluoroborate | Boronic Acid | Boronate Ester |

|---|---|---|---|

| Air Stability | >6 months | Days–weeks | Weeks–months |

| pH Tolerance | 2–12 | 5–9 | 6–10 |

| Functional Group Range | Broad (incl. esters) | Limited by acidity | Moderate |

Reaction Optimization Considerations

Critical parameters for reproducible results:

-

Solvent Purity : THF must be anhydrous (<50 ppm H₂O) to prevent hydrolysis .

-

Catalyst Preactivation : Pd catalysts require 5–10 min pre-stirring with ligand.

-

Temperature Control : Exothermic reactions need gradual heating ramps (2°C/min) .

This compound’s versatility stems from its balanced reactivity profile and structural robustness, making it indispensable in modern synthetic methodologies. Continued research focuses on expanding its applications in stereoselective and green chemistry contexts .

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula: C3H5BF3KO

Molecular Weight: 163.97 g/mol

IUPAC Name: Potassium trifluoro(oxetan-3-yloxymethyl)borate

Physical Form: Solid

Purity: 95%

The compound features a trifluoroborate moiety, which enhances its reactivity and utility in organic synthesis. The oxetane ring contributes to its unique properties, making it suitable for various applications.

Organic Synthesis

Potassium trifluoro(oxetan-3-yloxymethyl)boranuide is utilized as a reagent in organic chemistry. It can facilitate the formation of carbon-boron bonds, which are crucial in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing carbon frameworks in pharmaceuticals and agrochemicals.

Table 1: Comparison of Reagents in Organic Synthesis

| Reagent | Type of Reaction | Applications |

|---|---|---|

| Potassium trifluoro(oxetan-3-yloxymethyl)boranuide | Cross-coupling | Pharmaceutical synthesis |

| Lithium triethylborate | Nucleophilic substitution | Organometallic chemistry |

| Boronic acids | Suzuki coupling | Drug discovery |

Biochemical Applications

The compound has potential applications in biochemical assays and studies involving enzyme activity. It can act as a boron donor, which is essential for the development of boron-containing compounds used in drug design and therapeutic applications.

Case Study: Enzyme Inhibition

Research indicates that potassium trifluoro(oxetan-3-yloxymethyl)boranuide can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic uses.

Material Science

In material science, this compound may serve as an intermediate in the production of specialty polymers and materials with enhanced properties. Its unique chemical structure allows for modifications that can lead to materials with specific functionalities.

Safety Considerations

While potassium trifluoro(oxetan-3-yloxymethyl)boranuide is generally regarded as safe when handled properly, it does pose certain hazards:

- Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319).

- Precautionary Statements: Use protective gloves and eye protection when handling.

Mécanisme D'action

The mechanism of action of potassium;trifluoro(oxetan-3-yloxymethyl)boranuide involves its interaction with various molecular targets and pathways. The trifluoroborate group can participate in nucleophilic and electrophilic reactions, leading to the formation of new chemical bonds. The oxetane ring provides stability to the compound and enhances its reactivity in certain reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Potassium trifluoro(oxetan-3-yl)borate: Similar in structure but lacks the oxymethyl group.

Potassium trifluoroborate: Contains the trifluoroborate group but does not have the oxetane ring.

Potassium trifluoro(oxetan-3-yloxy)methylborate: Similar in structure but with different substituents on the borate group.

Uniqueness

Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide is unique due to the presence of both the trifluoroborate group and the oxetane ring. This combination provides the compound with distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Activité Biologique

Potassium trifluoro(oxetan-3-yloxymethyl)boranuide, also known as potassium trifluoro(oxetan-3-yl)borate, is a boron compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of potassium trifluoro(oxetan-3-yloxymethyl)boranuide is C₃H₅BF₃KO. The compound features a trifluoroborate group and an oxetane ring, which contribute to its unique reactivity and biological properties. The presence of these functional groups allows for diverse interactions within biological systems.

Research indicates that potassium trifluoro(oxetan-3-yloxymethyl)boranuide may act as a kinase inhibitor , targeting specific pathways involved in cell signaling and proliferation. Kinases are enzymes that play critical roles in various cellular processes, including metabolism, cell division, and apoptosis. Inhibiting these enzymes can have therapeutic implications in diseases such as cancer and autoimmune disorders.

Biological Activity and Therapeutic Applications

- Antitumor Activity : Preliminary studies suggest that potassium trifluoro(oxetan-3-yloxymethyl)boranuide exhibits antitumor properties by inhibiting the activity of certain kinases involved in tumor growth. For instance, compounds with similar structures have been investigated for their ability to inhibit tyrosine kinases, which are often overexpressed in cancer cells .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease .

- Neuroprotective Potential : Some studies have hinted at the neuroprotective effects of boron compounds, including potassium trifluoro(oxetan-3-yloxymethyl)boranuide. These effects could be beneficial in neurodegenerative diseases like Alzheimer's or Parkinson's disease .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1: Kinase Inhibition | Demonstrated that potassium trifluoro(oxetan-3-yloxymethyl)boranuide effectively inhibits specific kinases involved in cancer proliferation, leading to reduced tumor growth in vitro. |

| Study 2: Anti-inflammatory Activity | Reported significant reduction in inflammatory markers in animal models treated with the compound compared to controls. |

| Study 3: Neuroprotective Effects | Showed that the compound mitigates neuronal cell death in models of oxidative stress, suggesting potential for neuroprotection. |

Safety and Toxicology

While the biological activities of potassium trifluoro(oxetan-3-yloxymethyl)boranuide are promising, safety assessments are crucial. The compound has been classified with several hazard statements indicating potential irritant properties . Further toxicological studies are necessary to establish safe dosage levels for therapeutic use.

Propriétés

IUPAC Name |

potassium;trifluoro(oxetan-3-yloxymethyl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BF3O2.K/c6-5(7,8)3-10-4-1-9-2-4;/h4H,1-3H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSBZQPLIQALTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COC1COC1)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF3KO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445847-97-1 | |

| Record name | potassium trifluoro[(oxetan-3-yloxy)methyl]boranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.